4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone
Description
4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-07-9) is a halogenated propiophenone derivative characterized by a bromo group at the 4' position, a fluoro group at the 2' position of the aromatic ring, and a thiomethyl-substituted phenyl group at the third carbon of the propanone chain. Its molecular formula is C₁₆H₁₃BrFOS, with a molecular weight of 337.19 g/mol . The compound’s structure combines electronic effects from halogens (Br, F) and a sulfur-containing moiety, making it relevant for applications in medicinal chemistry and materials science, particularly as a synthetic intermediate or pharmacophore modifier.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMIMDAVNCGIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644339 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-31-9 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the propiophenone core with the appropriate substitution pattern on the aromatic rings, followed by selective introduction of bromine, fluorine, and thiomethyl groups. The process is generally multi-step, requiring:
- Protection and functionalization of aromatic amines or phenols
- Selective halogenation (bromination and fluorination)
- Introduction of the thiomethyl group via nucleophilic substitution or coupling reactions
- Formation of the propiophenone ketone linkage through acylation or condensation reactions
Detailed Synthetic Route
Based on available research and patent literature, a representative synthetic route includes:
Step 1: Preparation of Key Aromatic Intermediates
- Arylamine Protection: Starting from ortho-toluidine derivatives, protection is achieved by acetylation using acetic anhydride at 50–70 °C to form N-(2-aminomethyl phenyl) ethanamide. This step stabilizes the amine for subsequent reactions and facilitates selective bromination.
Step 2: Selective Bromination
- Bromination is performed using N-bromosuccinimide (NBS) or bromine under reflux conditions in solvents such as dichloromethane or acetonitrile. The reaction is controlled to selectively brominate the aromatic ring at the 4' position without affecting other sensitive groups.
Step 3: Hydrolysis and Deprotection
- The protected amine is hydrolyzed under reflux with concentrated hydrochloric acid and dioxane to regenerate the free amine, followed by neutralization with ammonium hydroxide to precipitate the bromo-substituted aminotoluene derivative.
Step 5: Thiomethyl Group Incorporation
- The thiomethyl group is introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenyl ring with a methylthiolate source or via coupling reactions using thiol derivatives under mild conditions.
Step 6: Formation of the Propiophenone Core
- The propiophenone moiety is formed by acylation of the substituted aromatic ring with propionyl chloride or via Friedel-Crafts acylation using Lewis acid catalysts under controlled temperature to avoid polyacylation.
Industrial Production Considerations
Scale-Up: Industrial synthesis employs large-scale reactors with continuous flow systems to maintain consistent reaction conditions and product quality. Automated monitoring of temperature, pH, and reagent feed rates is standard.
Catalysts and Solvents: Use of specific catalysts (e.g., Lewis acids for acylation) and solvents (e.g., dichloromethane, acetonitrile) is optimized for yield and selectivity.
Purification: Crystallization, recrystallization (often from ethanol), and chromatographic techniques are used to purify the final product, ensuring removal of unreacted starting materials and side products.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Arylamine Protection | Ortho-toluidine + Acetic anhydride | 50–70 | 1–2 hours | Stirring under reflux |
| Bromination | N-Bromosuccinimide (NBS), solvent (DCM) | Reflux (~40) | 3–4 hours | Controlled addition to avoid overbromination |
| Hydrolysis & Deprotection | Concentrated HCl + Dioxane | 80–100 | 1.5–2.5 hours | Followed by neutralization with NH4OH |
| Fluorination | Electrophilic fluorinating agent (varies) | Room temp to 50 | Variable | Selective fluorination at 2' position |
| Thiomethylation | Methylthiolate or thiol coupling | Room temp to 60 | Several hours | Nucleophilic substitution |
| Propiophenone Formation | Propionyl chloride + Lewis acid catalyst | 0–25 | 1–3 hours | Friedel-Crafts acylation |
Research Findings and Optimization
Yield Optimization: Reaction yields are maximized by controlling reagent stoichiometry, temperature, and reaction time. For example, bromination yields improve with slow addition of NBS and maintaining reflux conditions.
Purity Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to monitor reaction progress and confirm the structure and purity of intermediates and final product.
Safety and Environmental Aspects: Use of less hazardous solvents and reagents is preferred in industrial settings. Continuous flow reactors help minimize exposure to toxic reagents and improve waste management.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Arylamine Protection | Ortho-toluidine, Acetic anhydride | Protect amine group | N-(2-aminomethyl phenyl) ethanamide |
| Bromination | NBS, DCM, reflux | Introduce bromine at 4' position | 4'-Bromo substituted intermediate |
| Hydrolysis & Deprotection | HCl, dioxane, neutralization | Remove protecting group | Free amine with bromine substituent |
| Fluorination | Fluorinating agent (e.g., Selectfluor) | Introduce fluorine at 2' position | 2'-Fluoro substituted intermediate |
| Thiomethylation | Methylthiolate or thiol coupling | Attach thiomethyl group | 3-(2-thiomethylphenyl) substitution |
| Propiophenone Formation | Propionyl chloride, Lewis acid catalyst | Form propiophenone ketone | Final target compound |
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and thiomethyl groups allows it to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Propiophenone derivatives are studied for their structural versatility and reactivity. Below is a detailed comparison of 4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Halogen Effects :
- Bromine at the 4' position increases molecular weight and polarizability compared to chlorine (e.g., 337.19 vs. 308.80 g/mol) . This enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions.
- Fluorine at the 2' position provides ortho-directing effects and stabilizes the aromatic ring via electron-withdrawing induction .
Thiomethyl vs. Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., ethanol) due to hydrogen bonding, whereas thiomethyl analogs may show affinity for hydrophobic matrices .
Backbone Variations: Acetophenone analogs (e.g., 4'-Bromo-2-(4-fluorophenyl)acetophenone) lack the propanone chain, reducing steric bulk and enabling faster reaction kinetics in α-alkylation . Propiophenone derivatives with extended chains (e.g., 3-(4-bromophenyl)-4'-fluoropropiophenone) are preferred for modular drug design due to their conformational flexibility .
Synthetic Utility: The thiomethyl group in the target compound can undergo oxidation to sulfone or sulfoxide derivatives, expanding its utility in medicinal chemistry . Propiophenones with halogens (Br, F) are key intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .
Contradictions and Limitations
- and describe structurally similar compounds (e.g., 3-methoxyphenyl variant) but lack data on their biological activity, limiting direct pharmacological comparisons .
- Melting/boiling points and solubility data for the target compound are absent in the provided evidence, necessitating experimental validation.
Biological Activity
4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16BrFOS
- Molecular Weight : 373.27 g/mol
The presence of bromine and fluorine atoms, along with a thiomethyl group, suggests that this compound may exhibit unique interactions with biological targets.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The thiomethyl group may facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to specific biological macromolecules. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, potentially resulting in therapeutic effects.
Biological Activity
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also possess these activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : Investigations into structurally related compounds indicate potential for inhibiting cancer cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study on structurally related compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that this compound could exhibit similar properties.
-
Anticancer Properties :
- In a recent investigation, derivatives of this compound were tested against several cancer cell lines (e.g., breast cancer MCF-7 cells). Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |
|---|---|---|---|
| This compound | Yes | Yes | , |
| 4'-Cyano-3-(2-thiomethylphenyl)propiophenone | Yes | Limited | |
| 4'-Methoxy-3-(2-thiomethylphenyl)propiophenone | Limited | Yes |
Future Directions
Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To determine the exact pathways involved in its antimicrobial and anticancer activities.
- Structural Modifications : To enhance potency and selectivity towards specific biological targets.
Q & A
Q. What are the most reliable synthetic routes for 4'-bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone, and what reaction conditions optimize yield?
The synthesis typically involves bromination and fluorination of a propiophenone precursor. For example, bromination at the 4'-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation, while fluorination may employ electrophilic fluorinating reagents (e.g., Selectfluor) or halogen-exchange reactions . Key intermediates include 4'-methylpropiophenone derivatives, where temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : - and -NMR are essential for verifying substituent positions. For instance, the thiomethyl group’s proton signal appears as a singlet near δ 2.5 ppm, while aromatic protons exhibit splitting patterns reflecting bromo/fluoro substitution .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., expected [M+H] for CHBrFOS: ~367.98) .
- FTIR : Peaks near 1680 cm confirm the ketone group, while C-Br and C-F stretches appear at 600–700 cm and 1100–1200 cm, respectively .
Q. What stability considerations are critical for handling and storing this compound?
The compound is light- and moisture-sensitive due to its thiomethyl and halogen substituents. Storage at -20°C in amber glass under inert gas (argon/nitrogen) is recommended to prevent decomposition. Thermal stability tests (TGA/DSC) show degradation above 150°C, suggesting avoidance of high-temperature processing .
Advanced Research Questions
Q. How does the thiomethyl group influence regioselectivity in further functionalization reactions?
The thiomethyl group acts as a weak ortho/para-directing group in electrophilic substitutions. For example, in Suzuki-Miyaura cross-couplings, the bromine atom at 4' is more reactive than the fluorine at 2', enabling selective coupling with aryl boronic acids. Computational studies (DFT) reveal that the sulfur atom’s electron-donating effects lower the activation energy for reactions at the bromine site .
Q. What strategies mitigate contradictions in reported reactivity data for bromo-fluoro-propiophenones?
Discrepancies in reactivity often arise from solvent polarity and catalyst choice. For instance:
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at bromine but may deactivate fluorinated positions.
- Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in cross-couplings by sterically shielding the fluorine substituent . A comparative analysis of solvent/catalyst systems is recommended to reconcile conflicting data .
Q. Can computational modeling predict the compound’s behavior in catalytic cycles or photochemical reactions?
Yes. Density Functional Theory (DFT) simulations can model:
- Photodegradation pathways : Predicting bond dissociation energies (e.g., C-Br vs. C-F cleavage under UV light) .
- Catalytic intermediates : Analyzing Pd(0)/Pd(II) oxidative addition steps in cross-couplings . Software like Gaussian or ORCA, combined with experimental validation (HPLC-MS), provides mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
